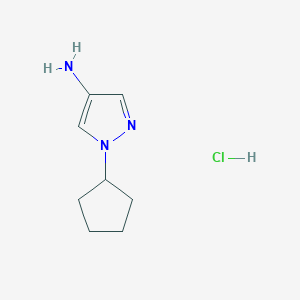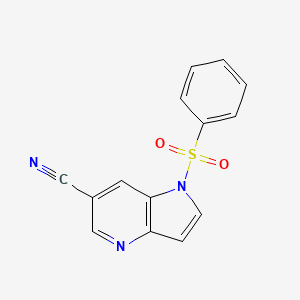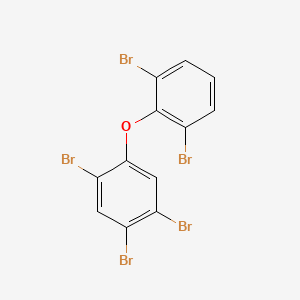
2,2',4,5,6'-Pentabromodiphenyl ether
Overview
Description
2,2’,4,4’,6-Pentabromodiphenyl Ether is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants. It is used as Brominated flame retardants (BFRs) in various consumer products .
Molecular Structure Analysis
The molecular formula of 2,2’,4,5,6’-Pentabromodiphenyl ether is C12H5Br5O. The structure consists of two phenyl rings connected by an ether linkage, with five bromine atoms substituted on the phenyl rings .Physical and Chemical Properties Analysis
2,2’,4,5,6’-Pentabromodiphenyl ether has a molar mass of 564.688 g/mol. It appears as a viscous white to amber-colored liquid. It has a density of 2.3±0.1 g/cm^3, and it decomposes at its boiling point. It is not soluble in water .Safety and Hazards
Mechanism of Action
Target of Action
2,2’,4,5,6’-Pentabromodiphenyl ether is a brominated flame retardant . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body .
Mode of Action
It is known to cause endocrine-mediated effects, suggesting that it may interact with hormone receptors or disrupt hormone production .
Biochemical Pathways
It has been shown to induce lipid accumulation throughout differentiation in mouse and human preadipocyte cell models in vitro .
Pharmacokinetics
Due to its lipophilicity and stability, it is known to bioaccumulate in the environment .
Result of Action
The molecular and cellular effects of 2,2’,4,5,6’-Pentabromodiphenyl ether’s action include lipid accumulation in preadipocytes, suggesting a potential role in adipogenesis . It is also suspected to cause developmental effects in nursed babies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,4,5,6’-Pentabromodiphenyl ether. For instance, its persistence and bioaccumulation in the environment can lead to long-term exposure and potential health effects .
Biochemical Analysis
Biochemical Properties
2,2’,4,5,6’-Pentabromodiphenyl ether plays a role in biochemical reactions primarily as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound binds to the active site of the enzyme, inhibiting its activity and thus affecting the metabolism of other substances. Additionally, 2,2’,4,5,6’-Pentabromodiphenyl ether can interact with proteins involved in cellular signaling pathways, potentially disrupting normal cellular functions .
Cellular Effects
2,2’,4,5,6’-Pentabromodiphenyl ether has been shown to influence various cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. The compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, which are crucial for cell survival and inflammation responses. Furthermore, 2,2’,4,5,6’-Pentabromodiphenyl ether can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2,2’,4,5,6’-Pentabromodiphenyl ether exerts its effects through several mechanisms. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various detoxifying enzymes. This binding leads to the activation of AhR and subsequent changes in gene expression. Additionally, 2,2’,4,5,6’-Pentabromodiphenyl ether can inhibit the activity of enzymes such as cytochrome P450, affecting the metabolism of other compounds. The compound’s ability to generate ROS also contributes to its molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,5,6’-Pentabromodiphenyl ether can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term exposure to 2,2’,4,5,6’-Pentabromodiphenyl ether has been shown to cause persistent oxidative stress and inflammation in cells, potentially leading to chronic health effects .
Dosage Effects in Animal Models
The effects of 2,2’,4,5,6’-Pentabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and changes in gene expression. At higher doses, it can lead to significant toxicity, including liver damage, neurotoxicity, and reproductive toxicity. These adverse effects are often dose-dependent, with higher doses causing more severe outcomes .
Metabolic Pathways
2,2’,4,5,6’-Pentabromodiphenyl ether is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and debrominated metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 2,2’,4,5,6’-Pentabromodiphenyl ether is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. This accumulation can lead to prolonged biological effects and potential toxicity .
Subcellular Localization
The subcellular localization of 2,2’,4,5,6’-Pentabromodiphenyl ether can influence its activity and function. The compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in detoxification and metabolism. Additionally, it can be found in mitochondria, where it may disrupt mitochondrial function and contribute to oxidative stress .
Properties
IUPAC Name |
1,2,4-tribromo-5-(2,6-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-2-1-3-7(14)12(6)18-11-5-9(16)8(15)4-10(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMCUVMAIQWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879914 | |
| Record name | BDE-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-66-6 | |
| Record name | 2,2',4,5,6'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5,6'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5X2BU2QJC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid](/img/structure/B1457900.png)
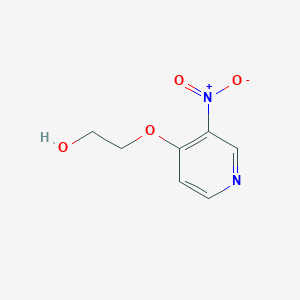
![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)



![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)
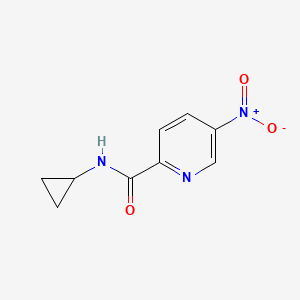
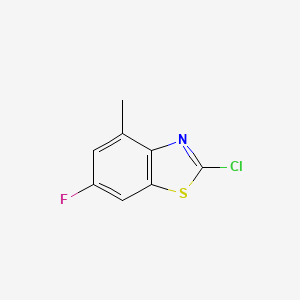
![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)
